molecular formula C10H13IO B3368142 4-Iodobutoxybenzene CAS No. 20549-72-8

4-Iodobutoxybenzene

Cat. No. B3368142
CAS RN: 20549-72-8
M. Wt: 276.11 g/mol
InChI Key: CEJDPSORWDSKOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Iodobutoxybenzene would consist of a benzene ring with an iodobutoxy group attached to it . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Oxidative Cleavage and Synthesis

  • Ozone Equivalent : 4-t-Butyl iodoxybenzene, a related compound, has been demonstrated to cleave π bonds to carbonyl compounds effectively, offering an ozone-equivalent reaction pathway (Ranganathan, Ranganathan, & Singh, 1985).
  • Amino Acid Esters : Iodobenzene dicarboxylates, derived from amino acids, have been used in the β-iodocarboxylation of alkenes to produce amino acid esters, showcasing the compound's utility in synthesizing complex organic molecules (Koposov, Boyarskikh, & Zhdankin, 2004).

Synthetic Routes and Chemical Transformations

  • Iodoxybenzene Mediated Reactions : Iodoxybenzene, a compound similar to 4-Iodobutoxybenzene, is noted for its ozone-like reactions and the formation of useful synthetic products such as benzil and iodobenzene from diphenylacetylene (Ranganathan, Ranganathan, & Ramachandran, 1984).
  • Catalytic Oxidations : Hypervalent organo-λ3-iodanes, closely related to 4-Iodobutoxybenzene, have been used in stoichiometric and catalytic oxidations of various functional groups, highlighting their versatility as reagents (Ochiai, 2007).

Molecular Structure and Stability

  • Structure and Stability Analysis : The structural and stability characteristics of 4-substituted aromatic iodosyl compounds have been studied, providing insights into their behavior in different chemical environments (Hiller, Patt, & Steinbach, 2006).

Specialized Chemical Reactions

  • Halogen Bonding in Structural Determinants : Studies on halogen bonding in 4-halotriaroylbenzenes, which are structurally related to 4-Iodobutoxybenzene, have contributed to understanding the structural effects of halogen atoms in complex organic molecules (Pigge, Vangala, & Swenson, 2006).

Organic Synthesis and Applications

  • Direct Oxidative C-H Amination : The use of (diacetoxy)iodobenzene for the synthesis of amino-substituted imidazopyridines underlines the potential of iodoaromatic compounds in organic synthesis [(Mondal, Samanta, Jana, & Hajra, 2017)](https://consensusapp/papers/diacetoxyiodobenzenemediated-amination-mondal/4dea8a5cef945c18bf0f2cf7049c7f6f/?utm_source=chatgpt).

Mechanism of Action

The mechanism of action of 4-Iodobutoxybenzene would depend on its use. If used as a reagent in a chemical reaction, its mechanism of action would likely involve serving as an electrophile for nucleophilic substitution reactions .

Safety and Hazards

The safety and hazards associated with 4-Iodobutoxybenzene would depend on its physical and chemical properties . As with all chemicals, appropriate safety measures should be taken when handling it to prevent exposure.

properties

IUPAC Name

4-iodobutoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJDPSORWDSKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452274
Record name (4-Iodobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobutoxybenzene

CAS RN

20549-72-8
Record name (4-Iodobutoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20549-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, (4-iodobutoxy)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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